1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a methyl group at the 1-position, a 4-methoxyphenyl group at the 3-position, and a 4-methylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the reaction of 1-methyl-3-(4-methoxyphenyl)pyrazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and efficiency. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, such as 1-methyl-3-(4-methoxyphenyl)pyrazole and 1-methyl-3-(4-methylphenyl)pyrazole.
Properties
Molecular Formula |
C18H18N2O |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-methyl-5-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C18H18N2O/c1-13-4-6-15(7-5-13)18-12-17(19-20(18)2)14-8-10-16(21-3)11-9-14/h4-12H,1-3H3 |
InChI Key |
HCSIGRANRZFVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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